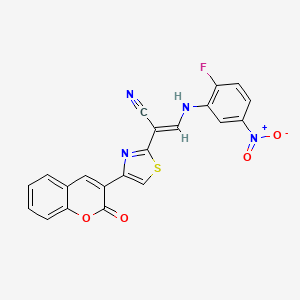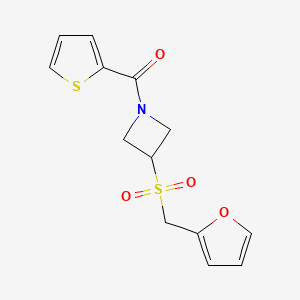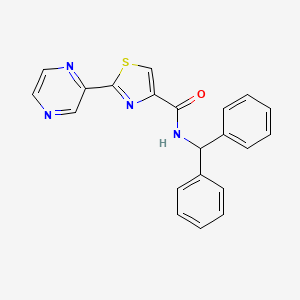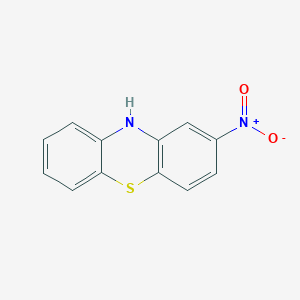
2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is commonly known as CBPin or cycloheptylidenemethylboronic pinacol ester.
科学的研究の応用
Synthesis and Reactivity
Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, analyzing their inhibitory activity against serine proteases such as thrombin. These compounds exhibited specific interactions in both solid state and solution without significant S–B coordination and only weak N–B coordination (Spencer et al., 2002).
Fandrick et al. (2012) detailed a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, focusing on overcoming challenges associated with borolane “ate” equilibration and protonolysis via a continuous-flow and distillation process (Fandrick et al., 2012).
Büttner et al. (2007) developed a new building block for the synthesis of silicon-based drugs and odorants, demonstrating its utility through the synthesis of the retinoid agonist disila-bexarotene. This work highlights the synthetic potential of similar dioxaborolane compounds in drug synthesis (Büttner et al., 2007).
Applications in Organic Synthesis
Murata et al. (2002) investigated the rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes with pinacolborane, showcasing the synthesis of vinylboronates with high regio- and stereoselectivity. This method provides a pathway for the preparation of structurally defined vinylboronates, useful intermediates in organic synthesis (Murata et al., 2002).
Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives and explored their application in synthesizing boron-containing stilbene derivatives, which have potential therapeutic applications for neurodegenerative diseases. The methodology highlights the versatility of dioxaborolane compounds in synthesizing bioactive molecules (Das et al., 2015).
特性
IUPAC Name |
2-(cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)11-12-9-7-5-6-8-10-12/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKRHPCPRDHJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2639614.png)
![2-[4-(Trifluoromethyl)phenyl]azepane](/img/structure/B2639615.png)

![dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2639619.png)

![1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2639621.png)
![Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate](/img/no-structure.png)

![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2639628.png)

![N-(3-fluorophenyl)-2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2639633.png)


